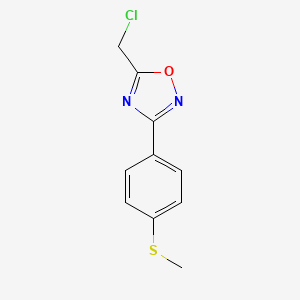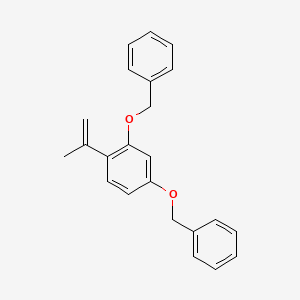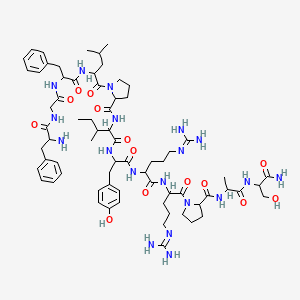
2,2',3,4',6'-Pentaclorobifenilo
Descripción general
Descripción
2,2’,3,4’,6’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in various industrial and commercial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Aplicaciones Científicas De Investigación
2,2’,3,4’,6’-Pentachlorobiphenyl has been extensively studied for its environmental and health impacts. Some of its scientific research applications include:
Environmental Studies: Research on its persistence, bioaccumulation, and degradation in various environmental matrices.
Analytical Chemistry: Development of methods for its detection and quantification in environmental samples.
Mecanismo De Acción
Target of Action
2,2’,3,4’,6’-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the developing brain . It acts as a developmental neurotoxicant (DNT) and has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets in an enantioselective manner, meaning it has different effects depending on the spatial arrangement of its atoms . This interaction leads to changes such as a dose-dependent reduction of brain sizes and increased brain cell death in exposed organisms .
Biochemical Pathways
It has been observed that exposure to the compound leads to upregulation of antioxidant genes such as cu/zn-sod, mn-sod, and gpx . This suggests that the compound may induce oxidative stress, leading to potential damage to cellular structures.
Pharmacokinetics
Pcbs in general are known to be highly lipophilic, allowing them to cross the blood-brain barrier and accumulate in the brain .
Result of Action
The primary result of the action of 2,2’,3,4’,6’-Pentachlorobiphenyl is developmental neurotoxicity. This includes a reduction in brain size and increased brain cell death in exposed organisms . The compound’s action also leads to the upregulation of antioxidant genes, suggesting a response to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,6’-Pentachlorobiphenyl. For example, the compound’s enantioselective effects may be influenced by the presence of other substances in the environment . Additionally, because PCBs are persistent organic pollutants, their effects can be long-lasting and widespread in the environment .
Análisis Bioquímico
Cellular Effects
It is known that PCBs can cross the blood-brain barrier and enter the brain, causing neurotoxic effects
Temporal Effects in Laboratory Settings
It is known that PCBs are persistent pollutants that do not break down readily in the environment .
Dosage Effects in Animal Models
It is known that PCBs can cause harmful health effects, suggesting that high doses of 2,2’,3,4’,6’-Pentachlorobiphenyl could potentially be toxic .
Metabolic Pathways
It is known that PCBs can be metabolized into hydroxylated metabolites (OH-PCBs) in liver microsomes .
Transport and Distribution
It is known that PCBs are lipophilic compounds that can cross the blood-brain barrier and enter the brain .
Subcellular Localization
It is known that PCBs can cross the blood-brain barrier and enter the brain, suggesting that 2,2’,3,4’,6’-Pentachlorobiphenyl could potentially localize to brain cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’,3,4’,6’-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the substitution of hydrogen atoms in biphenyl with chlorine atoms. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods
Industrial production of PCBs, including 2,2’,3,4’,6’-Pentachlorobiphenyl, typically involved the direct chlorination of biphenyl in a batch or continuous process. The reaction conditions, such as temperature and chlorine concentration, were carefully controlled to achieve the desired degree of chlorination .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,4’,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the compound, typically under anaerobic conditions using microbial populations.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Common Reagents and Conditions
Reductive Dechlorination: Common reagents include sulfate-reducing bacteria and methanogenic bacteria under anaerobic conditions.
Major Products Formed
Reductive Dechlorination: The major products are lower-chlorinated biphenyls, such as di- and tri-chlorobiphenyls.
Oxidation: The major products are hydroxylated biphenyls.
Comparación Con Compuestos Similares
2,2’,3,4’,6’-Pentachlorobiphenyl is one of many PCB congeners. Similar compounds include:
2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95): Known for its developmental neurotoxicity.
2,2’,4,4’,6-Pentachlorobiphenyl: Acts as an endocrine disruptor.
2,3,3’,4’,6-Pentachlorobiphenyl: Involved in cell-cycle regulation.
Each of these compounds has unique properties and toxicological profiles, making them distinct in their environmental and health impacts.
Propiedades
IUPAC Name |
1,3,5-trichloro-2-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-9(15)11(10(16)5-6)7-2-1-3-8(14)12(7)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFFZTAPOOICFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074193 | |
| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60233-25-2 | |
| Record name | PCB 98 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60233-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7H9MK079 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the chirality of PCB 91 significant in toxicological studies?
A1: PCB 91 exists as two non-superimposable mirror images, known as atropisomers. These atropisomers, while chemically identical, can exhibit different biological activities and toxicities. Research has shown that the atropisomers of PCB 91 are metabolized differently by enzymes, leading to varying levels of potentially toxic hydroxylated metabolites (OH-PCBs) [, , ]. This differential metabolism is crucial in understanding the overall toxicity and potential health risks associated with PCB 91 exposure.
Q2: Which enzymes are primarily involved in the metabolism of PCB 91 in humans?
A2: Studies using recombinant human enzymes have identified CYP2A6 and CYP2B6 as key players in the metabolism of PCB 91 []. CYP2A6 primarily catalyzes the formation of meta-hydroxylated metabolites, while CYP2B6 shows activity towards both meta- and para-hydroxylated products. Interestingly, CYP2E1 has also been shown to contribute to a lesser extent, producing trace amounts of para-hydroxylated metabolites []. This understanding of the specific enzymes involved is crucial for predicting potential drug interactions and interindividual variability in PCB 91 metabolism.
Q3: How does the deletion of specific cytochrome P450 enzymes affect PCB 91 disposition in mice?
A3: Mice with a liver-specific deletion of the cytochrome P450 reductase gene (CPR), essential for the function of various CYP enzymes, exhibit altered PCB 91 disposition compared to wild-type mice []. KO mice showed higher PCB 91 levels but lower levels of OH-PCBs, indicating slower metabolism. Interestingly, despite the impaired metabolism, significant amounts of 5-91 were still excreted in the feces of KO mice, suggesting alternative metabolic pathways may be active []. This finding underscores the complexity of PCB metabolism and the potential for compensatory mechanisms in the absence of key enzymes.
Q4: Can plants contribute to the biotransformation of chiral OH-PCBs?
A4: Research on poplar plants has demonstrated their ability to absorb, translocate, and biotransform chiral OH-PCBs, albeit with congener-specific enantioselectivity []. Poplar plants exposed to 5-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (5-OH-PCB95) exhibited enantioselective biotransformation, preferentially removing the second eluting enantiomer []. This finding suggests that plants could potentially play a role in the environmental fate and enantiomeric profiling of chiral OH-PCBs.
Q5: What are the implications of PCB 91 and its metabolites being environmentally persistent?
A5: PCBs, including PCB 91, are highly persistent in the environment and can bioaccumulate in organisms, leading to long-term exposure and potential health risks []. The persistence of PCB 91 and its metabolites raises concerns about their potential to contaminate food chains and pose a risk to both wildlife and human health. Further research is needed to develop effective remediation strategies and mitigate the environmental impact of these persistent pollutants.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)


![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)


![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)

